REACTION_CXSMILES
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C(O[C:4]([C:6]1[O:10][N:9]=[C:8]([C:11]2[C:20]3[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=3)[CH:14]=[CH:13][CH:12]=2)[N:7]=1)=[O:5])C.[CH2:21]([NH:23][CH2:24][CH3:25])[CH3:22]>>[CH2:21]([N:23]([CH2:24][CH3:25])[C:4]([C:6]1[O:10][N:9]=[C:8]([C:11]2[C:20]3[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=3)[CH:14]=[CH:13][CH:12]=2)[N:7]=1)=[O:5])[CH3:22]
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Name
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Quantity
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30.9 g
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Type
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reactant
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Smiles
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C(C)OC(=O)C1=NC(=NO1)C1=CC=CC2=CC=CC=C12
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Name
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|
Quantity
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35.6 g
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Type
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reactant
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Smiles
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C(C)NCC
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was cooled
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Type
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CUSTOM
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Details
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evaporated under reduced pressure
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Type
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CUSTOM
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Details
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to give a solid which
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Type
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CUSTOM
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Details
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was recrystallised from methanol yielding title compound (29.3 g.), m.p. 101.5°-102.5°, λmax
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Name
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|
Type
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|
Smiles
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C(C)N(C(=O)C1=NC(=NO1)C1=CC=CC2=CC=CC=C12)CC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |